molecular formula C19H20N2O6 B4734649 butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Cat. No. B4734649
M. Wt: 372.4 g/mol
InChI Key: QBHQZDCADRKIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, also known as BMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMB belongs to the family of benzamide derivatives and is primarily used in the field of biochemistry and molecular biology.

Mechanism of Action

Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate works by binding to the active site of proteins and inhibiting their function. It does this by forming a covalent bond with the protein, which prevents it from carrying out its normal function. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is also fluorescent, which allows researchers to track its binding to proteins in real-time.
Biochemical and Physiological Effects:
butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not cause any significant changes in cell viability or morphology. However, it is important to note that the concentration of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate used in experiments can affect its toxicity and should be carefully controlled.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in lab experiments is its fluorescent properties, which allow for real-time tracking of protein interactions. Additionally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is relatively easy to synthesize and has a low cost. However, one limitation of using butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is its specificity. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate binds to a limited number of proteins, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate. One area of research is the development of new fluorescent probes based on the structure of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate. These probes could be used to study a wider range of proteins and cellular processes. Another area of research is the use of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in drug discovery. By studying the mechanism of action of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, researchers may be able to develop new drugs that target specific proteins. Finally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate could be used in the development of new diagnostic tools for diseases such as cancer, where protein-protein interactions play a critical role.

Scientific Research Applications

Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is primarily used as a research tool in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is also used to study the structure and function of enzymes, as well as the mechanism of action of drugs. Additionally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has been used to study the role of protein phosphorylation in signal transduction pathways.

properties

IUPAC Name

butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-3-4-11-27-19(23)13-5-8-15(9-6-13)20-18(22)14-7-10-17(26-2)16(12-14)21(24)25/h5-10,12H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHQZDCADRKIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.